molecular formula C10H9BrClNO2 B2583934 N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide CAS No. 627901-73-9

N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide

Cat. No.: B2583934
CAS No.: 627901-73-9
M. Wt: 290.54
InChI Key: MNPVMCYXCPJRJH-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide is a chemical compound with the molecular formula C10H10BrClN2O2 This compound is characterized by the presence of a bromophenyl group, a chloroacetamide group, and an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide typically involves the reaction of 4-bromobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-substituted derivatives, while oxidation can produce oxo derivatives .

Scientific Research Applications

N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO2/c11-8-3-1-7(2-4-8)9(14)6-13-10(15)5-12/h1-4H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPVMCYXCPJRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CNC(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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